- Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902
Cas no 939-89-9 (cis-2-phenylcyclopropane-1-carboxylic acid)
939-89-9 structure
Product Name:cis-2-phenylcyclopropane-1-carboxylic acid
Numéro CAS:939-89-9
Le MF:C10H10O2
Mégawatts:162.185203075409
MDL:MFCD03413442
CID:814989
PubChem ID:778516
Update Time:2024-10-25
cis-2-phenylcyclopropane-1-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
- (1S*,2R*)-2-phenylcyclopropane-1-carboxylic acid
- CYCLOPROPANECARBOXYLIC ACID,2-PHENYL-,(1R,2S)-REL
- CYCLOPROPANECARBOXYLIC ACID,2-PHENYL-,(1R,2S)-REL-
- cis-2-Phenylcyclopropanecarboxylicacid
- Cyclopropanecarboxylic acid, 2-phenyl-, cis- (8CI)
- rel-(1R,2S)-2-Phenylcyclopropanecarboxylic acid (ACI)
- cis-2-Phenyl-1-cyclopropanecarboxylic acid
- cis-2-Phenylcyclopropanecarboxylic acid
- cis-2-phenylcyclopropane-1-carboxylic acid
- AHDDRJBFJBDEPW-RKDXNWHRSA-N
- P18907
- CS-0058719
- 939-89-9
- MFCD03413442
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2S)-
- cis-2-phenylcyclopropane-carboxylic acid
- EN300-1722001
- SCHEMBL4126470
- 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(-)-
- (1r,2s)-2-phenylcyclopropanecarboxylic acid
- DS-4486
- 48126-51-8
- (1R,2S)-2-phenylcyclopropane-1-carboxylic acid
- 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)-
- rac-(1R,2S)-2-phenylcyclopropane-1-carboxylic acid
- AKOS006238786
- EN300-108383
- cis-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid
- Z1198162290
- (1r,2s)-2-phenylcyclopropanecarboxylicacid
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R-cis)-
- XTN6536VE6
- UNII-XTN6536VE6
- MFCD06227614
-
- MDL: MFCD03413442
- Piscine à noyau: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1
- La clé Inchi: AHDDRJBFJBDEPW-IUCAKERBSA-N
- Sourire: C([C@H]1C[C@H]1C1C=CC=CC=1)(=O)O
Propriétés calculées
- Qualité précise: 162.06808
- Masse isotopique unique: 162.06808
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 182
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 37.3
- Le xlogp3: 1.6
Propriétés expérimentales
- Dense: 1.25
- Point d'ébullition: 317.1°C at 760 mmHg
- Point d'éclair: 144.3°C
- Indice de réfraction: 1.6
- Le PSA: 37.30000
- Le LogP: 1.87470
cis-2-phenylcyclopropane-1-carboxylic acid Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,Room Temperature
cis-2-phenylcyclopropane-1-carboxylic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R893725-1g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | ≥95% | 1g |
2,520.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02111-25g |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 95% | 25g |
$1702 | 2023-09-07 | |
| TRC | P320820-50mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 50mg |
$81.00 | 2023-05-17 | ||
| TRC | P320820-100mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 100mg |
$121.00 | 2023-05-17 | ||
| TRC | P320820-500mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 500mg |
$523.00 | 2023-05-17 | ||
| TRC | P320820-1g |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 1g |
$ 750.00 | 2022-06-03 | ||
| Alichem | A019109916-5g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | 95% | 5g |
$891.00 | 2023-08-31 | |
| Alichem | A019109916-10g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | 95% | 10g |
$1519.00 | 2023-08-31 | |
| eNovation Chemicals LLC | D586209-500MG |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 97% | 500mg |
$175 | 2024-07-21 | |
| eNovation Chemicals LLC | D586209-1G |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 97% | 1g |
$200 | 2024-07-21 |
cis-2-phenylcyclopropane-1-carboxylic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: 2,9-Dimethyl-1,10-phenanthroline , Bis(1,5-cyclooctadiene)nickel , 1,4-Bis(diphenylphosphino)butane Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 3 h, 66 °C
1.3 Reagents: 4-Fluorostyrene Solvents: Tetrahydrofuran ; 5 h, 66 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
1.2 Solvents: Tetrahydrofuran ; rt; 3 h, 66 °C
1.3 Reagents: 4-Fluorostyrene Solvents: Tetrahydrofuran ; 5 h, 66 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
Référence
- Decarbonylative Cross-Coupling of Cyclic Anhydrides: Introducing Stereochemistry at an sp3 Carbon in the Cross-Coupling Event, Journal of the American Chemical Society, 2003, 125(35), 10498-10499
Méthode de production 3
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; pH 2
Référence
- A process for the preparation of cyclopropanecarboxamide derivatives, India, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents., World Intellectual Property Organization, , ,
Méthode de production 6
Méthode de production 7
Méthode de production 8
Conditions de réaction
Référence
- Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605
Méthode de production 9
Conditions de réaction
Référence
- Attempted use of chiral copper(II) and nickel(II) catalysts for enantiospecific carbene insertion, Florida Scientist, 1995, 58(1), 32-7
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
- Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2, Journal of the American Chemical Society, 2010, 132(19), 6827-6833
Méthode de production 11
Conditions de réaction
1.1 Reagents: Samarium Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
Référence
- The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3, Organic Letters, 2007, 9(14), 2685-2688
Méthode de production 12
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid , Diethylzinc Solvents: Dichloromethane , Hexane ; 20 min, 0 °C
1.2 Solvents: Dichloromethane ; 20 min, 0 °C
1.3 Solvents: Dichloromethane ; 5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 20 min, 0 °C
1.3 Solvents: Dichloromethane ; 5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Key structural features of cis-cinnamic acid as an allelochemical, Phytochemistry (Elsevier), 2012, 84, 56-67
Méthode de production 13
Méthode de production 14
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 24 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 25 °C
Référence
- Preparation of substituted pyrazinecarboxamides as PRMT5-substrate adaptor interaction inhibitors, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 5 h, 55 °C; 55 °C → rt
1.2 Reagents: Hydrochloric acid ; acidified
1.2 Reagents: Hydrochloric acid ; acidified
Référence
- Silver-Promoted, Palladium-Catalyzed Direct Arylation of Cyclopropanes: Facile Access to Spiro 3,3'-Cyclopropyl Oxindoles, Organic Letters, 2013, 15(6), 1350-1353
Méthode de production 17
Conditions de réaction
Référence
- Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91
Méthode de production 18
Conditions de réaction
Référence
- Chiral copper complex and asymmetric synthesis of cyclopropanecarboxylate derivatives using this complex as catalyst, European Patent Organization, , ,
Méthode de production 19
Conditions de réaction
Référence
- Transmission of conjugation effects through the cyclopropane ring, Journal fuer Praktische Chemie (Leipzig), 1982, 324(3), 491-7
cis-2-phenylcyclopropane-1-carboxylic acid Raw materials
- Diphenylzinc
- Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1R,2S)-rel-
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- rel-(1R,2S)-2-Phenyl-N-8-quinolinylcyclopropanecarboxamide
- trans-2-phenylcyclopropane-1-carboxylic acid
- ethyl cis-2-phenylcyclopropanecarboxylate
- (2Z)-3-phenylprop-2-enoic acid
- (1S,2R)-2-bromocyclopropylbenzene
- Ethyl trans-2-phenylcyclopropanecarboxylate
cis-2-phenylcyclopropane-1-carboxylic acid Preparation Products
cis-2-phenylcyclopropane-1-carboxylic acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:939-89-9)cis-2-phenylcyclopropane-1-carboxylic acid
Numéro de commande:A859602
État des stocks:in Stock
Quantité:1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:19
Prix ($):175.0/698.0
Courriel:sales@amadischem.com
cis-2-phenylcyclopropane-1-carboxylic acid Littérature connexe
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:939-89-9)cis-2-phenylcyclopropane-1-carboxylic acid
Pureté:99%/99%
Quantité:1g/5g
Prix ($):175.0/698.0